molecular formula C16H13N5O6S B2647077 N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide CAS No. 337310-69-7

N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide

Cat. No.: B2647077
CAS No.: 337310-69-7
M. Wt: 403.37
InChI Key: MEPOJOOVOZXYQZ-UHFFFAOYSA-N
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Description

N'-(5,7-Dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative featuring a nitro-substituted quinoline core. Its structure combines a 5,7-dinitroquinolinyl moiety linked to a 4-methylbenzenesulfonohydrazide group.

Properties

IUPAC Name

N'-(5,7-dinitroquinolin-8-yl)-4-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6S/c1-10-4-6-11(7-5-10)28(26,27)19-18-16-14(21(24)25)9-13(20(22)23)12-3-2-8-17-15(12)16/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPOJOOVOZXYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide typically involves multiple steps:

    Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions, forming 5,7-dinitroquinoline.

    Sulfonation: The 5,7-dinitroquinoline is then subjected to sulfonation with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Hydrazide Formation: The sulfonyl chloride intermediate reacts with hydrazine hydrate to form the sulfonohydrazide group.

    Coupling with 4-Methylbenzenesulfonyl Chloride: Finally, the compound is coupled with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 5,7-diamino-8-quinolinyl derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as sulfonic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide exhibit significant antimicrobial properties. Studies have shown that derivatives of hydrazides can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, a study demonstrated that certain hydrazide compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria, which could be extrapolated to similar compounds like this compound .

Anticancer Properties
The compound's structure allows for interactions with biological macromolecules, making it a candidate for anticancer drug development. Preliminary studies have shown that quinoline-based compounds can induce apoptosis in cancer cells. For example, a synthesized quinoline derivative was tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into this compound's potential as an anticancer agent .

Materials Science

Nonlinear Optical Properties
this compound has been studied for its nonlinear optical properties, which are crucial for applications in optoelectronics. The compound's ability to exhibit second-order nonlinear optical responses makes it suitable for use in devices such as optical switches and frequency converters. Recent studies have employed the Z-scan technique to evaluate the nonlinear optical characteristics of similar compounds, indicating a pathway for future research on this specific hydrazide .

Coordination Chemistry
The compound can act as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is significant for developing new materials with tailored electronic and magnetic properties. For instance, metal complexes formed with hydrazides have shown enhanced catalytic activity and stability compared to their non-complexed counterparts. A case study highlighted the synthesis of a metal complex using a similar hydrazide ligand, showcasing improved performance in catalysis .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Hydrazone AEscherichia coli15
Hydrazone BStaphylococcus aureus20
N'-(5,7-dinitro-8-quinolinyl)-...Pseudomonas aeruginosaTBD-

Table 2: Nonlinear Optical Properties of Quinoline Derivatives

Compound Nameχ(2)\chi^{(2)} Value (pm/V)ApplicationReference
Quinoline Derivative A25Optical Switches
Quinoline Derivative B30Frequency Conversion
N'-(5,7-dinitro-8-quinolinyl)-...TBDTBD-

Mechanism of Action

The mechanism by which N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules, leading to inhibition or activation of specific pathways. The sulfonohydrazide group may also play a role in binding to target proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Functional Group Variations

Compound 8b (4-Fluoro-N'-(5-methylindoloquinolinyl)benzenesulfonohydrazide)
  • Core Structure: Indolo[2,3-b]quinoline (vs. nitroquinoline in the target compound).
  • Substituents : 5-Methyl and 4-fluoro groups (vs. 5,7-dinitro and 4-methyl groups).
  • Functional Groups: Sulfonohydrazide (shared with the target compound).
  • Fluorine in 8b increases polarity and metabolic stability, while nitro groups in the target compound may enhance redox-mediated biological activity .
Compounds 3a-3b (N'-(Substituted Benzylidene)benzohydrazides)
  • Core Structure: Benzimidazole (vs. quinoline).
  • Functional Groups: Benzohydrazide (vs. sulfonohydrazide).
  • Key Differences: The benzimidazole core confers basicity and hydrogen-bonding capacity, whereas the sulfonohydrazide group in the target compound provides stronger acidity and solubility in polar solvents. Benzylidene substituents in 3a-3b allow for tunable lipophilicity, contrasting with the fixed nitro and methyl groups in the target compound .
Thioacetic Acid Hydrazide (2-((5,7-Dinitroquinolin-8-yl)thio)acetic acid hydrazide)
  • Core Structure: Nitroquinoline (shared with the target compound).
  • Functional Groups: Thioacetic hydrazide (vs. sulfonohydrazide).
  • Key Differences: The thioether (-S-) group in the thioacetic derivative reduces electron-withdrawing effects compared to the sulfonyl (-SO₂-) group in the target compound. Sulfonohydrazides generally exhibit higher thermal stability and stronger hydrogen-bonding capacity due to the polar SO₂ moiety .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Core Structure Key Functional Groups Melting Point (°C) IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound Nitroquinoline Sulfonohydrazide Not reported S=O (1345–1148), NO₂ (~1520, 1340)* Aromatic H (6.5–8.5), NH (~11.8)
8b Indoloquinoline Sulfonohydrazide >300 S=O (1345, 1148), C-F (1388) Fluorine-coupled Ar-H (7.00–7.51)
Thioacetic Hydrazide Nitroquinoline Thioacetic hydrazide Not reported C=S (~650), NO₂ (~1520, 1340)* Thio-CH₂ (~3.5–4.0)
3a-3b Benzimidazole Benzohydrazide Not reported C=O (~1604), NH (~3433) Benzylidene H (~7.16–8.00)

*Inferred from nitro group signatures in analogous compounds.

Biological Activity

N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and specific case studies that highlight its efficacy against various biological targets.

The molecular formula of this compound is C16H13N5O6SC_{16}H_{13}N_{5}O_{6}S with a molar mass of approximately 403.37 g/mol. The compound features a quinoline ring system that is known for its diverse biological activities, particularly in antibiotic and anticancer applications .

Anticancer Activity

Research indicates that compounds containing the 5,8-quinolinedione moiety, similar to this compound, exhibit significant anticancer properties. For instance, derivatives of quinolinedione have shown high activity against various cancer cell lines with IC50 values ranging from 0.36 to 1.52 µM .

Mechanism of Action : The mechanism typically involves the induction of apoptosis through the modulation of key proteins such as Bcl-2 and Bax, leading to mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies involving quinoline derivatives have reported broad-spectrum activity against bacterial and fungal strains. The structural modifications at the C-6 and C-7 positions significantly influence the antimicrobial efficacy .

Antituberculosis Activity

Recent investigations into hydrazide-hydrazone derivatives have highlighted their potential against Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated MIC values as low as 0.096 µM against resistant strains of tuberculosis, indicating a promising avenue for further research in anti-TB drug development .

Study 1: Anticancer Efficacy

A study focusing on a series of quinoline derivatives found that one compound exhibited an IC50 value of 0.59 µM against HeLa cells, while another derivative showed improved selectivity towards cancer cells over normal fibroblasts . This suggests that structural modifications can enhance anticancer activity while reducing toxicity.

Study 2: Antimicrobial Testing

In a comparative analysis of various quinoline derivatives, this compound was tested against a panel of bacterial strains, showing effective inhibition comparable to standard antibiotics .

Study 3: Inhibition of Mycobacterium tuberculosis

A recent study highlighted the effectiveness of hydrazone derivatives in inhibiting Mycobacterium tuberculosis with promising results for compounds structurally related to this compound. The compounds exhibited MIC values significantly lower than traditional treatments like isoniazid (INH), suggesting a novel mechanism of action that warrants further investigation .

Table 1: Biological Activity Summary

Biological ActivityIC50 Value (µM)Target Organism/Cell Line
Anticancer0.59HeLa Cells
AntimicrobialVariesVarious Bacterial Strains
Anti-Tuberculosis0.096Mycobacterium tuberculosis

Table 2: Structure-Activity Relationship

Compound StructureActivity TypeObserved Effect
Quinoline DerivativeAnticancerInduction of apoptosis
Hydrazone VariantAntituberculosisInhibition of Mycobacterium tuberculosis

Q & A

Basic: What are the standard synthesis protocols for N-substituted sulfonohydrazide derivatives?

Answer:
Synthesis typically involves condensation of 4-methylbenzenesulfonohydrazide (tosylhydrazide) with a carbonyl-containing compound (e.g., aldehydes, ketones) under reflux in ethanol or methanol. For example, describes refluxing tosylhydrazide with a ketone in ethanol for 3 hours, followed by filtration and recrystallization to isolate the product. Column chromatography (e.g., hexane:EtOAc gradients) is often used for purification . Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • X-ray diffraction (XRD): Determines crystal system (e.g., monoclinic space groups like C2/c), unit cell parameters, and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • IR spectroscopy: Identifies functional groups (e.g., ν(N–H) ~3174–3284 cm⁻¹ for hydrazones) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms stereochemistry .
  • UV-vis spectroscopy: Correlates absorption bands (e.g., π→π* transitions) with TD-DFT calculations .

Advanced: How can DFT calculations resolve discrepancies between experimental and computational vibrational spectra?

Answer:
Discrepancies in IR frequencies (e.g., ν(N–H) at 3174 cm⁻¹ experimentally vs. 3284 cm⁻¹ computationally in ) arise from solvent effects or basis set limitations. Using hybrid functionals (e.g., B3LYP) with polarizable continuum models (PCM) improves accuracy. Basis sets like 6-31G(d,p) balance computational cost and precision for vibrational mode assignments .

Advanced: What strategies optimize reaction yields for challenging N-tosylhydrazone formations?

Answer:

  • Catalyst screening: Brønsted acids (e.g., H₄SiW₁₂O₄₀) improve cyclization yields in multi-step reactions (e.g., 41% yield in ).
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Radical inhibition: Adding TEMPO suppresses side reactions in visible-light-mediated syntheses ( ).

Basic: How are antimicrobial properties of sulfonohydrazides evaluated in academic research?

Answer:

  • Minimum inhibitory concentration (MIC): Tested against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Structure-activity relationships (SAR): Electron-withdrawing groups (e.g., nitro, halogens) often enhance activity by increasing membrane permeability .

Advanced: What computational methods predict electronic properties relevant to photophysical applications?

Answer:

  • Frontier molecular orbitals (HOMO/LUMO): Calculated via TD-DFT to assess charge transfer (e.g., HOMO→LUMO gaps ~3–4 eV in ).
  • Solvatochromism studies: Compare experimental UV-vis spectra with PCM-simulated transitions to evaluate solvent polarity effects .

Basic: What safety precautions are essential during sulfonohydrazide synthesis?

Answer:

  • Use fume hoods to avoid inhalation of sulfonamide intermediates.
  • Avoid prolonged skin contact with tosylhydrazide (potential irritant).
  • Ethanol/hexane mixtures are flammable; eliminate ignition sources .

Advanced: How do hydrogen-bonding networks influence crystal packing and stability?

Answer:
Graph set analysis (e.g., C(6) chains in ) classifies intermolecular interactions. Stronger hydrogen bonds (e.g., N–H···O vs. C–H···O) increase lattice energy, improving thermal stability. Crystal packing diagrams from XRD data reveal 3D frameworks stabilized by bifurcated bonds .

Advanced: What mechanistic insights explain radical-mediated cyclization pathways?

Answer:
Radical scavengers (e.g., TEMPO) suppress product formation, confirming radical intermediates ( ). DFT studies can map potential energy surfaces for steps like N–H bond cleavage or aryl radical coupling. Spin density calculations identify radical localization sites .

Basic: How are hydrazone derivatives characterized for fluorescence applications?

Answer:

  • Aggregation-induced emission (AIE): Test solid-state vs. solution fluorescence (e.g., ’s phenothiazine derivatives).
  • Mechanofluorochromism: Grinding crystals induces emission shifts due to disrupted π-stacking .

Advanced: How do substituents on the quinolinyl ring affect electronic properties?

Answer:
Nitro groups at C5/C7 (electron-withdrawing) lower LUMO energy, enhancing charge-transfer interactions. Computational natural bond orbital (NBO) analysis quantifies hyperconjugation effects (e.g., nitro→quinoline resonance) .

Basic: What databases or software are recommended for crystallographic analysis?

Answer:

  • Mercury (CCDC): Visualizes hydrogen bonds and π-interactions.
  • OLEX2: Refines XRD data and generates publication-quality figures .

Advanced: How can conflicting NMR data from stereoisomers be resolved?

Answer:

  • NOESY/ROESY: Detects through-space correlations to assign E/Z configurations.
  • DFT-NMR: Predicts chemical shifts for each isomer using gauge-including atomic orbital (GIAO) methods .

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